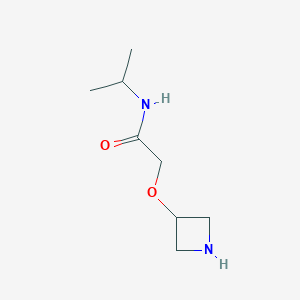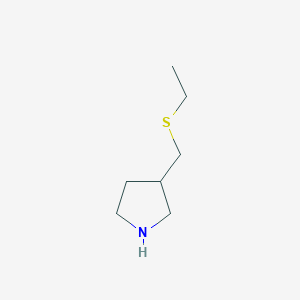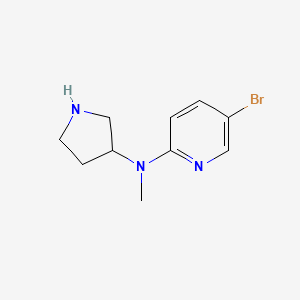
4-(Quinolin-3-yl)butan-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Quinolin-3-yl)butan-2-amine is a heterocyclic compound that features a quinoline ring attached to a butan-2-amine chain Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Quinolin-3-yl)butan-2-amine typically involves the following steps:
Formation of Quinoline Ring: The quinoline ring can be synthesized using methods such as the Skraup, Doebner-Von Miller, or Friedlander synthesis.
Attachment of Butan-2-amine Chain: The quinoline ring is then functionalized to introduce the butan-2-amine chain.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely .
Analyse Chemischer Reaktionen
Types of Reactions
4-(Quinolin-3-yl)butan-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions include quinoline N-oxides, tetrahydroquinoline derivatives, and various substituted quinoline compounds .
Wissenschaftliche Forschungsanwendungen
4-(Quinolin-3-yl)butan-2-amine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Wirkmechanismus
The mechanism of action of 4-(Quinolin-3-yl)butan-2-amine involves its interaction with specific molecular targets. The quinoline ring can intercalate with DNA, affecting its replication and transcription. Additionally, the compound may inhibit enzymes involved in critical biological pathways, leading to its therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Quinoline: A simpler structure with a wide range of biological activities.
2-Methylquinoline: Known for its substantial biological activities.
Quinolin-2-ones: Compounds with similar structural features and biological activities
Uniqueness
4-(Quinolin-3-yl)butan-2-amine is unique due to its specific structure, which combines the quinoline ring with a butan-2-amine chain. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development .
Eigenschaften
Molekularformel |
C13H16N2 |
|---|---|
Molekulargewicht |
200.28 g/mol |
IUPAC-Name |
4-quinolin-3-ylbutan-2-amine |
InChI |
InChI=1S/C13H16N2/c1-10(14)6-7-11-8-12-4-2-3-5-13(12)15-9-11/h2-5,8-10H,6-7,14H2,1H3 |
InChI-Schlüssel |
PJVNWKQUSOFBSY-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CCC1=CC2=CC=CC=C2N=C1)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















